1-[4-(3-Methylbenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone
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Overview
Description
1-[4-(3-METHYLBENZYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE is a complex organic compound that features a piperazine ring substituted with a 3-methylbenzyl group and a naphthyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-METHYLBENZYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE typically involves the reaction of 3-methylbenzyl chloride with piperazine to form 1-(3-methylbenzyl)piperazine. This intermediate is then reacted with 2-naphthyloxyacetyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like triethylamine or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-METHYLBENZYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or naphthyloxy groups using reagents like sodium methoxide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol or lithium aluminum hydride in ether.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[4-(3-METHYLBENZYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(3-METHYLBENZYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methylbenzyl)piperazine: A simpler analog with similar structural features.
1-(2-Naphthyloxy)piperazine: Another related compound with a naphthyloxy group.
Benzylpiperazine: Known for its stimulant properties.
Uniqueness
1-[4-(3-METHYLBENZYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE is unique due to the combination of the 3-methylbenzyl and naphthyloxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H26N2O2 |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]-2-naphthalen-2-yloxyethanone |
InChI |
InChI=1S/C24H26N2O2/c1-19-5-4-6-20(15-19)17-25-11-13-26(14-12-25)24(27)18-28-23-10-9-21-7-2-3-8-22(21)16-23/h2-10,15-16H,11-14,17-18H2,1H3 |
InChI Key |
FPYZHYIMYTUCAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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